![molecular formula C7H5ClN2 B2858309 2-Chloro-6-methylisonicotinonitrile CAS No. 25462-98-0](/img/structure/B2858309.png)
2-Chloro-6-methylisonicotinonitrile
Overview
Description
2-Chloro-6-methylisonicotinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of isonicotinonitrile .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylisonicotinonitrile consists of a six-membered aromatic ring with a chlorine atom and a methyl group attached to it . The molecule has a molecular weight of 152.581 Da .Physical And Chemical Properties Analysis
2-Chloro-6-methylisonicotinonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 278.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 38.6±0.4 cm3, and its polar surface area is 37 Å2 .Scientific Research Applications
Environmental Implications and Biodegradation
Reductive Dehalogenation in Microbial Processes : Nitrosomonas europaea, an ammonia-oxidizing bacterium, catalyzes the reductive dehalogenation of nitrapyrin, a nitrification inhibitor, to 2-chloro-6-dichloromethylpyridine. This indicates potential environmental biodegradation pathways (Vannelli & Hooper, 1993).
Degradation in Subtropical Soils : A study on the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine in soil reveals its potential use in improving nitrogenous fertilizer efficiency and controlling environmental pollution (Srivastava et al., 2016).
Agricultural Applications
- Nitrification Inhibitor in Rice Production : Research shows that 2-chloro-6-(trichloromethyl)-pyridine, used as a nitrification inhibitor in rice fields, can increase rice yield and reduce nitrogen losses via nitrous oxide emission and ammonia volatilization, thus improving agricultural efficiency (Sun et al., 2015).
Chemical Synthesis and Reactions
Regioselective Palladium-Catalyzed Amination : The use of palladium(0) for the regioselective C-2 amination of 4,6-dichloronicotinonitrile leads to the creation of 4-chloro-6-anilino nicotinonitrile compounds, demonstrating its relevance in chemical synthesis (Delvare et al., 2011).
Synthesis of Heterocycles : The reaction of 2-chloro-nicotinonitrile with thioureas leads to the synthesis of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, highlighting its role in the creation of novel heterocycles (Coppola & Shapiro, 1981).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-methylpyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJWOAMIXNCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25462-98-0 | |
Record name | 2-chloro-6-methylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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